molecular formula C10H9NO2S B14359138 1-Ethenyl-4-(isocyanomethanesulfonyl)benzene CAS No. 91891-07-5

1-Ethenyl-4-(isocyanomethanesulfonyl)benzene

Cat. No.: B14359138
CAS No.: 91891-07-5
M. Wt: 207.25 g/mol
InChI Key: LNJJVHZGIWKPEQ-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(isocyanomethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with an ethenyl group and an isocyanomethanesulfonyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-4-(isocyanomethanesulfonyl)benzene typically involves the following steps:

    Formation of the Benzene Derivative: The benzene ring is first functionalized with an ethenyl group through a process such as Friedel-Crafts alkylation.

    Introduction of the Isocyanomethanesulfonyl Group: This step involves the reaction of the ethenylbenzene derivative with isocyanomethanesulfonyl chloride under controlled conditions to introduce the isocyanomethanesulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents may also be optimized to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-(isocyanomethanesulfonyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding alkane derivative.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alkane derivatives

    Substitution: Nitro, sulfonyl, and halogenated benzene derivatives

Scientific Research Applications

1-Ethenyl-4-(isocyanomethanesulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-(isocyanomethanesulfonyl)benzene involves its interaction with specific molecular targets and pathways. The isocyanomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethenyl-4-ethylbenzene: Similar structure but lacks the isocyanomethanesulfonyl group.

    1-Ethenyl-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of isocyanomethanesulfonyl.

    1-Ethenyl-4-(chloromethanesulfonyl)benzene: Similar structure but with a chloromethanesulfonyl group.

Uniqueness

1-Ethenyl-4-(isocyanomethanesulfonyl)benzene is unique due to the presence of the isocyanomethanesulfonyl group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91891-07-5

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

1-ethenyl-4-(isocyanomethylsulfonyl)benzene

InChI

InChI=1S/C10H9NO2S/c1-3-9-4-6-10(7-5-9)14(12,13)8-11-2/h3-7H,1,8H2

InChI Key

LNJJVHZGIWKPEQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]

Origin of Product

United States

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